molecular formula C19H29N3O2 B8080128 Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B8080128
M. Wt: 331.5 g/mol
InChI Key: CJXPTZSNIUZRAB-UHFFFAOYSA-N
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Description

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate . This method is general, easy, and extensible for constructing the heterocyclic system. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some pyrazolopyridine derivatives are known to inhibit enzymes like HSP90, which plays a role in protein folding and stabilization . The compound may bind to the active site of the enzyme, preventing its normal function and leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A core structure with similar biological activities.

    2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct properties.

    Pyrazolo[3,4-c]pyridine: A related compound with a different ring fusion pattern.

Uniqueness

Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethyl, heptyl, and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

Properties

IUPAC Name

ethyl 6-heptyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-7-8-9-10-11-15-12-16(19(23)24-6-2)17-13-20-22(14(3)4)18(17)21-15/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXPTZSNIUZRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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